molecular formula C17H11N3O4 B10844271 4-Imidazol-1-ylmethyl-3-nitroxanthen-9-one

4-Imidazol-1-ylmethyl-3-nitroxanthen-9-one

Cat. No.: B10844271
M. Wt: 321.29 g/mol
InChI Key: SRBZAHSXFAWSRK-UHFFFAOYSA-N
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Description

4-Imidazol-1-ylmethyl-3-nitroxanthen-9-one is a compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse applications in various fields such as medicine, synthetic chemistry, and industry

Chemical Reactions Analysis

4-Imidazol-1-ylmethyl-3-nitroxanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties. In medicine, it is being explored for its potential use in drug development, particularly for its ability to interact with various biological targets . In industry, it is used in the production of dyes and pigments due to its unique structural features .

Mechanism of Action

The mechanism of action of 4-Imidazol-1-ylmethyl-3-nitroxanthen-9-one involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound allows it to bind to various enzymes and receptors through weak interactions, leading to a range of biological effects. For example, it can inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent .

Comparison with Similar Compounds

4-Imidazol-1-ylmethyl-3-nitroxanthen-9-one can be compared with other imidazole derivatives such as tinidazole, metronidazole, and ornidazole. These compounds share similar structural features but differ in their specific applications and biological activities. For instance, while tinidazole is primarily used as an antiprotozoal agent, this compound is being explored for its broader range of applications, including antimicrobial and anticancer properties .

Properties

Molecular Formula

C17H11N3O4

Molecular Weight

321.29 g/mol

IUPAC Name

4-(imidazol-1-ylmethyl)-3-nitroxanthen-9-one

InChI

InChI=1S/C17H11N3O4/c21-16-11-3-1-2-4-15(11)24-17-12(16)5-6-14(20(22)23)13(17)9-19-8-7-18-10-19/h1-8,10H,9H2

InChI Key

SRBZAHSXFAWSRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=C(C=C3)[N+](=O)[O-])CN4C=CN=C4

Origin of Product

United States

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